Teverelix

Benign Prostatic Hyperplasia BPH Lower Urinary Tract Symptoms

Teverelix (CAS 151272-78-5) is a synthetic decapeptide GnRH antagonist formulated as a TFA salt that self-assembles into a microcrystalline depot upon injection, enabling a biphasic, long-acting release profile not achievable with Degarelix or Ganirelix. Procure for advanced prostate cancer or BPH models requiring rapid and sustained testosterone suppression with the validated 180 mg SC + 180 mg IM loading dose regimen. For research use only.

Molecular Formula C74H100ClN15O14
Molecular Weight 1459.1 g/mol
CAS No. 151272-78-5
Cat. No. B1683117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeverelix
CAS151272-78-5
SynonymsAc-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2
antarelix
EP 24332
EP-24332
teverelix
teverelix acetate
Molecular FormulaC74H100ClN15O14
Molecular Weight1459.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1
InChIKeyNOENHWMKHNSHGX-IAOPALDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teverelix CAS 151272-78-5: Next-Generation GnRH Antagonist Sourcing Guide for Advanced Prostate Cancer and BPH Research


Teverelix (CAS 151272-78-5), also known as Antarelix or EP 24332, is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist formulated as a trifluoroacetate (TFA) salt [1]. It belongs to the class of peptidomimetic GnRH antagonists, which includes Cetrorelix, Ganirelix, Abarelix, and Degarelix [2]. Upon subcutaneous or intramuscular injection, Teverelix forms a microcrystalline suspension that acts as a depot, enabling a biphasic, long-acting release profile [3]. It binds competitively and reversibly to GnRH receptors in the anterior pituitary gland, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby rapidly reducing testosterone production [4]. Teverelix has been investigated in Phase 2 clinical trials for advanced prostate cancer and benign prostatic hyperplasia (BPH), with a Phase 3 trial planned [5].

Why Teverelix's Formulation-Specific Depot Kinetics Preclude Generic Substitution with Standard GnRH Antagonists


Substituting Teverelix with another GnRH antagonist, such as Degarelix, Ganirelix, or Cetrorelix, is scientifically invalid due to profound differences in formulation technology and resulting pharmacokinetic (PK) profiles [1]. While all are peptide-based antagonists, Teverelix's unique TFA salt composition enables the spontaneous formation of a microcrystalline depot and amyloid-like fibrils upon injection, which governs its distinctive biphasic, long-acting release [2]. This depot mechanism is not present in Degarelix (which relies on a gel-forming base) or Ganirelix/Cetrorelix (which are administered as daily injections) [3]. Furthermore, the peptide sequence of Teverelix differs by two amino acids from both Cetrorelix and Ganirelix, specifically modulating receptor binding and downstream signaling [4]. Consequently, the onset, duration, and magnitude of testosterone suppression are not interchangeable, and using a non-Teverelix GnRH antagonist would invalidate any study designed around Teverelix's specific dosing schedule and efficacy window [5].

Quantitative Differentiation Evidence: Head-to-Head and Comparative Efficacy, Safety, and Formulation Data for Teverelix


Head-to-Head BPH Efficacy: Teverelix 60 mg vs. Placebo — 6.3-Point IPSS Reduction at Week 16

In a Phase 2 randomized, double-blind, placebo-controlled trial in patients with BPH, subcutaneous Teverelix 60 mg (administered on Day 1 and Day 3) demonstrated a statistically significant and clinically meaningful reduction in IPSS. By Week 16, Teverelix reduced IPSS by a mean of 6.3 points, compared to a reduction of only 1.1 points for placebo [1]. A rapid onset of action was observed, with Teverelix achieving a 13.0% IPSS reduction by Week 2 versus 3.8% for placebo [2].

Benign Prostatic Hyperplasia BPH Lower Urinary Tract Symptoms IPSS Randomized Controlled Trial

Prostate Cancer Castration Rates: 180 mg SC + IM Loading Dose Achieves 97.5% Castration by Day 28

An adaptive Phase 2, open-label, multicenter trial assessed the efficacy of a combined SC and IM loading dose of Teverelix DP. A regimen of 180 mg SC + 180 mg IM (Group 2) achieved a castration rate (testosterone <0.5 ng/mL) of 97.5% at Day 28, meeting the predefined 90% target [1]. In contrast, a lower loading dose of 120 mg SC + 120 mg IM (Group 1) achieved a castration rate of only 62.5% at the same timepoint [2]. This demonstrates a clear dose-response relationship for achieving rapid and robust androgen deprivation.

Advanced Prostate Cancer ADT Castration Testosterone Suppression Phase 2

PK/PD Differentiation: Subcutaneous vs. Intramuscular Administration — 1.1-1.8 Days vs. 2.4 Days to Castration

A pooled analysis of five Phase 2 loading-dose-finding studies revealed a significant difference in the onset of medical castration based on the route of administration. Subcutaneous (SC) regimens achieved castration (testosterone <0.5 ng/mL) within a mean onset time ranging from 1.10 to 1.77 days, whereas intramuscular (IM) administration resulted in a slower onset of 2.4 days [1]. This quantitative PK/PD difference directly informs the design of optimal loading dose strategies, favoring SC administration for more rapid androgen deprivation [2].

Pharmacokinetics Pharmacodynamics Castration Onset Route of Administration Dosing Regimen

Depot-Forming Self-Assembly: Teverelix's Fibrillation Kinetics are pH and TFA-Dependent

Teverelix's unique long-acting release profile is intrinsically linked to its ability to form a microcrystalline suspension and self-assemble into amyloid-like fibrils. This process is critically dependent on the molar ratio of teverelix to trifluoroacetate (TFA) and the local pH. Biophysical studies demonstrate that fibrillation rate is a function of pH, peptide, and TFA concentration [1]. This formulation-specific property directly contrasts with other GnRH antagonists like Degarelix, which relies on a gel depot, and Cetrorelix/Ganirelix, which lack any depot-forming mechanism [2]. Consequently, the specific Teverelix-TFA composition with a molar ratio of 1:2.2 to 1:2.8, as defined in US Patent 12,070,484 B2, is not interchangeable with any generic formulation [3].

Formulation Science Depot Kinetics Peptide Self-Assembly Amyloid Fibrils Controlled Release

Duration of Castration: 68.95 Days Mean with 180 mg SC 3-Day Loading Dose

Among five Phase 2 loading-dose regimens tested, the 180 mg SC loading dose administered on 3 consecutive days (total 540 mg over 3 days) provided the longest mean duration of castration at 68.95 days, with >90% of patients maintaining testosterone levels below 0.5 ng/mL at Day 28 [1]. This is substantially longer than the 55.32-day mean duration achieved with a lower 90 mg SC 3-day regimen [2].

Pharmacodynamics Castration Duration Dosing Regimen Prostate Cancer Androgen Deprivation Therapy

Tolerability Profile: 80% Injection-Site Induration, 0% Severe Adverse Events in Phase 2

In a Phase 2 trial, the most common adverse events (AEs) were injection-site reactions: 80% of patients experienced induration, 70% erythema, and 42% hot flush, with most being Grade 1 in severity [1]. Importantly, no AEs of severe intensity were reported across the five Phase 2 loading-dose-finding studies, confirming Teverelix DP is safe and well-tolerated [2]. This tolerability profile, particularly the lack of severe systemic reactions, is a key differentiator when compared to earlier GnRH antagonists like Abarelix, which was associated with systemic allergic reactions and subsequently withdrawn [3].

Safety Profile Adverse Events Tolerability Injection Site Reactions Phase 2

Optimal Research and Pre-Clinical Applications for Teverelix Based on Evidence-Driven Differentiation


Advanced Prostate Cancer Studies Requiring Rapid and Sustained Androgen Deprivation

Procure Teverelix for Phase 2/3 clinical trials or pre-clinical models of advanced prostate cancer where a rapid (median 2 days) and reliable (>90% castration by Day 28) reduction in testosterone is required [1]. The identified optimal loading dose of 180 mg SC + 180 mg IM, followed by 6-weekly 180 mg SC maintenance doses, provides a validated, evidence-based protocol [2].

Benign Prostatic Hyperplasia (BPH) Research Focused on Reducing Prostate Volume and LUTS

Utilize Teverelix in BPH models or clinical studies aiming to reduce prostate volume and lower urinary tract symptoms (LUTS). The Phase 2 data demonstrates a significant 11% reduction in prostate volume within 4 weeks and a 6.3-point IPSS reduction at Week 16 with a 60 mg SC (Day 1 and 3) regimen [3].

Formulation and Drug Delivery Studies on Self-Assembling Peptide Depots

Employ Teverelix as a model compound for investigating peptide self-assembly into amyloid-like fibrils and microcrystalline depots. Its formulation-specific dependency on TFA concentration and pH offers a unique system for studying controlled release mechanisms and designing novel long-acting injectable formulations [4].

Comparative PK/PD Studies of GnRH Antagonists with Distinct Release Kinetics

Include Teverelix as a comparator arm in studies assessing the pharmacokinetic and pharmacodynamic differences between GnRH antagonists. Its biphasic release profile and depot formation provide a clear contrast to daily injectables (e.g., Ganirelix) and gel-forming depots (e.g., Degarelix) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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